molecular formula C15H18ClN5O2 B2404740 (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034207-63-9

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2404740
M. Wt: 335.79
InChI Key: GUQDFEMTQUDRAF-UHFFFAOYSA-N
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Description

This compound is a synthetic chemical compound with the CAS No. 2034207-63-9. It belongs to the class of phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Novel pyrazole derivatives, including structures related to the specified compound, have shown potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant in vitro antimicrobial activity and higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial Activity

  • Research on nicotinic acid hydrazide derivatives, which share a core structural similarity with the chemical , reported antimycobacterial activity, underscoring the potential of such compounds in addressing microbial infections (R.V.Sidhaye et al., 2011).
  • Katariya, Vennapu, and Shah (2021) explored the synthesis of novel compounds incorporating oxazole, pyrazoline, and pyridine moieties. These compounds were evaluated for their anticancer and antimicrobial activities, indicating good performance against pathogenic strains, and offering insights into overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Molecular Interaction and Mechanistic Studies

  • Shim et al. (2002) investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing valuable insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research offers a detailed understanding of the steric binding interactions essential for antagonist activity (Shim et al., 2002).

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-9-13(10(2)20-19-9)14(22)21-5-3-4-12(8-21)23-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQDFEMTQUDRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone

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